molecular formula C8H7ClO3 B2693894 (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid CAS No. 61008-98-8

(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid

Cat. No.: B2693894
CAS No.: 61008-98-8
M. Wt: 186.59
InChI Key: SAMVPMGKGGLIPF-SSDOTTSWSA-N
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Description

3-Chlorophenylboronic acid is employed as a reactant involved in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .


Molecular Structure Analysis

The molecular formula for 3-Chlorophenylboronic acid is C6H6BClO2 . The InChI Key is SDEAGACSNFSZCU-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Chlorophenylboronic acid is used in various chemical reactions, including 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .


Physical and Chemical Properties Analysis

3-Chlorophenylboronic acid has a molecular weight of 156.37 g/mol . It is slightly soluble in water and soluble in ether, tetrahydrofuran, dimethyl sulfoxide, dimethyl formamide, and methanol .

Safety and Hazards

3-Chlorophenylboronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored at room temperature and is incompatible with oxidizing agents .

Properties

IUPAC Name

(2R)-2-(3-chlorophenyl)-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMVPMGKGGLIPF-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 158 g of 3-chlorobenzaldehyde, 111.6 g of trimethylsilylnitrile and a catalytic amount of zinc iodide was heated at 90° C. for 2 hours, with stirring. The reaction mixture was ice-cooled, and 350 ml of concentrated aqueous hydrochloric acid were added to it. The resulting mixture was then heated under reflux for one hour, after which it was mixed with water and with ethyl acetate. The ethyl acetate layer was separated and mixed with a 30% w/v aqueous solution of sodium hydroxide. The aqueous layer was separated, washed three times with ethyl acetate and then acidified with concentrated aqueous hydrochloric acid, after which it was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure, to give 172 g of the title compound as crystals, melting at between 110° C. and 114° C.
Quantity
158 g
Type
reactant
Reaction Step One
[Compound]
Name
trimethylsilylnitrile
Quantity
111.6 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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